molecular formula C10H4O4 B1197450 1,2,3,4-Naphthalenetetrone CAS No. 30266-58-1

1,2,3,4-Naphthalenetetrone

Cat. No.: B1197450
CAS No.: 30266-58-1
M. Wt: 188.14 g/mol
InChI Key: HZVGIXIRNANSHU-UHFFFAOYSA-N
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Description

1,2,3,4-Naphthalenetetrone (CAS: 30266-58-1) is a fully oxidized naphthalene derivative with four ketone groups at positions 1, 2, 3, and 2. Its molecular formula is C₁₀H₄O₄ (anhydrous) or C₁₀H₈O₆ as a dihydrate . The compound exhibits a planar aromatic structure with extended conjugation, making it relevant in spin-state studies and materials chemistry . Synthetically, it is produced via oxidation of β-tetralone or 1,4-naphthoquinone, though yields are low (~5–7%) .

Properties

IUPAC Name

naphthalene-1,2,3,4-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVGIXIRNANSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184354
Record name Oxoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30266-58-1
Record name 1,2,3,4-Naphthalenetetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30266-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030266581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRAOXOTETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9FIQ15Q9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

1,2,3,4-Naphthalenetetrone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, chlorine, and various reducing agents. The major products formed from these reactions include tetrahydroxy derivatives and other quinone compounds .

Scientific Research Applications

Comparison with Similar Compounds

1,4,5,8-Naphthalenetetrone

  • Structure and Synthesis: This isomer has ketone groups at positions 1, 4, 5, and 6. It is formed during hydrogen peroxide bleaching of 5,8-dihydroxy-[1,4]-naphthoquinone (DHNQ) in alkaline conditions, a key process in cellulose pulp bleaching .
  • Applications : Acts as a chromophore intermediate in industrial bleaching, contributing to cellulose discoloration .
  • Stability : Degrades into C1–C4 carboxylic acids, unlike 1,2,3,4-naphthalenetetrone, which shows long-lived spin states in quantum coherence studies .

5,7,12,14-Pentacenetetrone

  • Structure : A larger polycyclic system (C₂₂H₁₀O₄) with four ketone groups on a pentacene backbone .
  • Electronic Properties: Extended conjugation leads to distinct optical and electronic behaviors compared to naphthalene-based tetrones. For example, its absorption maxima and redox potentials differ significantly due to increased aromaticity .

2,5-Dihydroxy-[1,4]-benzoquinone (DHBQ)

  • Structure: A simpler benzoquinone derivative with two hydroxyl and two ketone groups.
  • Reactivity: Known to degrade under H₂O₂ bleaching, forming intermediates like 1,4,5,8-naphthalenetetrone . Unlike this compound, DHBQ’s smaller size limits its application in spin-state research but enhances solubility in aqueous systems .

Key Comparative Data

Property This compound 1,4,5,8-Naphthalenetetrone 5,7,12,14-Pentacenetetrone
Molecular Formula C₁₀H₄O₄ (anhydrous) C₁₀H₄O₄ C₂₂H₁₀O₄
Molecular Weight 188.14 g/mol 188.14 g/mol 338.31 g/mol
Synthesis Method Oxidation of β-tetralone (5–7% yield) Peroxide bleaching of DHNQ Not specified (likely complex oxidation)
Applications Spin-state studies, building blocks Cellulose bleaching intermediate Materials science (e.g., organic electronics)
Stability Long-lived spin states Degrades into carboxylic acids Higher thermal stability due to extended conjugation

Electronic and Spectral Comparisons

  • This compound : Computational studies (B3LYP/EPR-II) reveal distinct NMR scalar coupling parameters (e.g., J = 2–8 Hz for adjacent protons) and anisotropic electron distribution, critical for spin relaxation dynamics .
  • 1,4,5,8-Naphthalenetetrone: UV/vis spectra show strong absorption in the 300–400 nm range due to quinoid chromophores, overlapping with cellulose chromophores .
  • 5,7,12,14-Pentacenetetrone : Exhibits redshifted absorption maxima (~500–600 nm) compared to naphthalenetetrones, suitable for optoelectronic applications .

Industrial and Research Relevance

  • This compound: Discontinued as a commercial building block (CymitQuimica) but remains valuable in quantum coherence research for its six non-trivial long-lived spin states .
  • 1,4,5,8-Naphthalenetetrone : A problematic chromophore in pulp bleaching, requiring further degradation to prevent cellulose discoloration .
  • DHBQ and Pentacenetetrones : Highlight the trade-off between molecular complexity and functionality—simpler structures for industrial processes vs. complex systems for advanced materials .

Biological Activity

1,2,3,4-Naphthalenetetrone is a polycyclic aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its antiviral properties, enzyme inhibition capabilities, and potential therapeutic applications.

Antiviral Activity

One of the most significant findings regarding this compound is its antiviral properties. Research has shown that this compound exhibits selective inhibition of viral ribonucleotide reductase (RR), an enzyme crucial for viral DNA synthesis.

  • Mechanism of Action : The compound selectively inhibits herpes simplex virus type 1 (HSV-1) ribonucleotide reductase without affecting the cellular ribonucleotide reductase necessary for normal cell replication. This selectivity is critical for minimizing cytotoxic effects on host cells while effectively targeting viral replication mechanisms .
  • Inhibitory Concentration : In experimental assays, the compound demonstrated an IC50 value of approximately 31 µM against HSV-1 ribonucleotide reductase, indicating a potent antiviral effect .

Enzyme Inhibition

Beyond its antiviral activity, this compound has been found to inhibit various enzymes involved in lipid synthesis and metabolic pathways:

  • Lipid Metabolism : Studies indicate that naphthalenetetrone derivatives can inhibit key enzymes in lipid biosynthesis pathways. This inhibition can potentially lead to therapeutic applications in conditions characterized by dysregulated lipid metabolism.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound across different biological systems:

Study Findings
Alenius & Oberg (1978)Demonstrated antiviral efficacy in guinea pig models for cutaneous herpes simplex infections using naphthalene derivatives .
Recent Screening StudiesIdentified naphthalenetetrone’s role in inhibiting enzymes linked to metabolic disorders and cancer proliferation.
Genetic AnalysisInvestigated the impact of naphthalenetetrone on lifespan extension in C. elegans, suggesting potential anti-aging properties linked to metabolic regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Naphthalenetetrone
Reactant of Route 2
1,2,3,4-Naphthalenetetrone

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